CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY
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Overview
Description
The compound CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY is a synthetic peptide composed of thirteen amino acids. It is known for its ability to induce nuclear transport, making it a valuable tool in scientific research . This peptide contains seven amino acids homologous to the SV40 T antigen, which is significant in the study of viral mechanisms and cellular processes .
Scientific Research Applications
CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY: has several applications in scientific research:
Cell Biology: Used to study nuclear transport mechanisms.
Virology: Investigates the role of SV40 T antigen homologs in viral replication and cellular transformation.
Drug Delivery: Explores the potential of peptides in delivering therapeutic agents to specific cellular compartments.
Mechanism of Action
Target of Action
The primary target of the peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY is the nuclear transport machinery of the cell . This peptide is a homolog of the SV40 T-antigen , which is known to interact with the nuclear pore complex, a large protein assembly that spans the nuclear envelope and regulates the transport of molecules between the nucleus and the cytoplasm.
Mode of Action
The peptide interacts with its target by mimicking the nuclear localization signals (NLS) found in many proteins that are transported into the nucleus . These signals are recognized by importin proteins, which mediate the transport of the peptide across the nuclear envelope. The peptide’s sequence contains several positively charged lysine (Lys) residues, which are critical for this interaction.
Result of Action
The peptide’s ability to induce nuclear transport suggests that it could influence the localization and function of proteins within the cell . Depending on the proteins affected, this could have a wide range of effects on cellular processes, from gene expression to cell signaling.
Biochemical Analysis
Cellular Effects
The peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY has been shown to influence cellular function by inducing nuclear transport This suggests that it may play a role in cellular processes such as cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to induce nuclear transport , which suggests that it may interact with biomolecules in the nucleus and potentially influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid modification.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Comparison with Similar Compounds
Similar Compounds
CYS-GLY-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG: Another peptide with nuclear transport capabilities.
GLY-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG: A shorter peptide with similar functions.
Uniqueness
CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY: is unique due to its specific sequence, which includes seven amino acids homologous to the SV40 T antigen. This homology is crucial for its ability to induce nuclear transport, making it a valuable tool in studying nuclear-cytoplasmic transport mechanisms .
Properties
CAS No. |
104914-40-1 |
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Molecular Formula |
C60H104N20O15S |
Molecular Weight |
1377.66 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.